molecular formula C29H36N4O2S B10855021 5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide

5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide

Cat. No.: B10855021
M. Wt: 504.7 g/mol
InChI Key: IGVYCVBUHQMNRZ-RZTXVSJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XR8-89 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of XR8-89 is carried out through customized synthesis processes. These processes are designed to ensure high purity and yield of the compound. The synthesis team employs excellent synthesis technology and capabilities to produce XR8-89, although there is a low probability of synthesis failure due to various objective factors .

Chemical Reactions Analysis

Types of Reactions

XR8-89 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions are typically derivatives of XR8-89 with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .

Properties

Molecular Formula

C29H36N4O2S

Molecular Weight

504.7 g/mol

IUPAC Name

5-(azetidin-3-ylamino)-N-[(1R)-1-[3-[5-[[[(1S,3R)-3-hydroxycyclopentyl]amino]methyl]thiophen-2-yl]phenyl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C29H36N4O2S/c1-18-6-7-23(33-24-15-30-16-24)14-27(18)29(35)32-19(2)20-4-3-5-21(12-20)28-11-10-26(36-28)17-31-22-8-9-25(34)13-22/h3-7,10-12,14,19,22,24-25,30-31,33-34H,8-9,13,15-17H2,1-2H3,(H,32,35)/t19-,22+,25-/m1/s1

InChI Key

IGVYCVBUHQMNRZ-RZTXVSJASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2CNC2)C(=O)N[C@H](C)C3=CC=CC(=C3)C4=CC=C(S4)CN[C@H]5CC[C@H](C5)O

Canonical SMILES

CC1=C(C=C(C=C1)NC2CNC2)C(=O)NC(C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCC(C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.